molecular formula C22H21N3O3 B11359944 N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No.: B11359944
M. Wt: 375.4 g/mol
InChI Key: XFVJCSLHMIVVQH-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridazinone core and acetylphenyl and phenyl substituents, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)butanamide

InChI

InChI=1S/C22H21N3O3/c1-3-20(22(28)23-18-11-7-10-17(14-18)15(2)26)25-21(27)13-12-19(24-25)16-8-5-4-6-9-16/h4-14,20H,3H2,1-2H3,(H,23,28)

InChI Key

XFVJCSLHMIVVQH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through Friedel-Crafts acylation of aniline derivatives, followed by coupling with the pyridazinone core.

    Formation of the Butanamide Moiety: The butanamide moiety can be introduced through amide bond formation using appropriate carboxylic acid derivatives and amines under coupling conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores, such as 3-phenyl-6-oxo-1,6-dihydropyridazine derivatives.

    Acetylphenyl Derivatives: Compounds with acetylphenyl groups, such as acetophenone derivatives.

    Butanamide Derivatives: Compounds with butanamide moieties, such as N-phenylbutanamide derivatives.

Uniqueness

N-(3-acetylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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